molecular formula C26H27N5O4S2 B15035244 4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide

4-({4-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide

Cat. No.: B15035244
M. Wt: 537.7 g/mol
InChI Key: JBLKPRKOUYFGEH-UHFFFAOYSA-N
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Description

4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine sulfonyl group, a phthalazine moiety, and a benzene sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine sulfonyl group, the phthalazine moiety, and the benzene sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Piperidine Sulfonyl Group: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions to form the piperidine sulfonyl group.

    Formation of the Phthalazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazine ring.

    Formation of the Benzene Sulfonamide Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides to form the benzene sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening, and automated synthesis to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine derivatives: These compounds share the piperidine moiety and may have similar biological activities.

    Phthalazine derivatives: These compounds share the phthalazine ring and may be used in similar medicinal applications.

    Benzene sulfonamide derivatives: These compounds share the benzene sulfonamide group and may have similar chemical reactivity.

Uniqueness

4-({4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PHTHALAZIN-1-YL}AMINO)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H27N5O4S2

Molecular Weight

537.7 g/mol

IUPAC Name

4-[[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]amino]benzenesulfonamide

InChI

InChI=1S/C26H27N5O4S2/c1-18-9-10-19(17-24(18)37(34,35)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-20-11-13-21(14-12-20)36(27,32)33/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30)(H2,27,32,33)

InChI Key

JBLKPRKOUYFGEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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